Ald-Ph-PEG2-NHBoc
Overview
Description
Ald-Ph-PEG2-NHBoc is a compound with the molecular formula C19H28N2O6 and a molecular weight of 380.44 . It is a polyethylene glycol (PEG) derivative that contains a benzaldehyde group and a tert-butoxycarbonyl (Boc) protected amine group . This compound is primarily used in proteomics research and as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-PEG2-NHBoc typically involves the reaction of a PEG derivative with a benzaldehyde and a Boc-protected amine . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The Boc group is introduced to protect the amine functionality during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ald-Ph-PEG2-NHBoc undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary alcohol derivatives.
Substitution: Formation of amide or ester derivatives.
Scientific Research Applications
Ald-Ph-PEG2-NHBoc has a wide range of applications in scientific research, including:
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of high-purity PEG derivatives for various applications.
Mechanism of Action
The mechanism of action of Ald-Ph-PEG2-NHBoc involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The benzaldehyde group in this compound facilitates the formation of a reversible covalent bond with the target protein, while the Boc-protected amine can be deprotected to form a reactive primary amine .
Comparison with Similar Compounds
Similar Compounds
Ald-PEG-NH-Boc: Another PEG-based linker with similar functional groups.
Ald-Ph-PEG2-Boc: A compound with a similar structure but different functional groups.
Ald-Ph-PEG-Azide: A PEG derivative with an azide group instead of a Boc-protected amine.
Uniqueness
Ald-Ph-PEG2-NHBoc is unique due to its combination of a benzaldehyde group and a Boc-protected amine, which allows for versatile chemical modifications and applications in PROTAC synthesis . Its ability to undergo various chemical reactions and its role in targeted protein degradation make it a valuable tool in scientific research .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-9-11-26-13-12-25-10-8-20-17(23)16-6-4-15(14-22)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23)(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCITXKKGMUNOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123127 | |
Record name | 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807503-90-7 | |
Record name | 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807503-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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